molecular formula C19H16N4O4S B12482876 4-nitro-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide

4-nitro-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide

Cat. No.: B12482876
M. Wt: 396.4 g/mol
InChI Key: JMYQXIHERRKRKL-UHFFFAOYSA-N
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Description

4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE is a complex organic compound that features a thiazole ring, a nitro group, and a benzamide structure. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

Subsequent steps include the introduction of the nitro group and the benzamide moiety. The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid. The benzamide structure is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential in drug development, particularly for its antitumor properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

4-nitro-N-[3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C19H16N4O4S/c1-2-17(24)22-19-21-16(11-28-19)13-4-3-5-14(10-13)20-18(25)12-6-8-15(9-7-12)23(26)27/h3-11H,2H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

JMYQXIHERRKRKL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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